![molecular formula C20H22N4O2 B2948477 1-(4-(tert-butyl)phenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea CAS No. 1060246-02-7](/img/structure/B2948477.png)
1-(4-(tert-butyl)phenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(tert-butyl)phenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B cells, which play an important role in the immune response. Therefore, TAK-659 has potential applications in the treatment of various autoimmune diseases and cancers.
Applications De Recherche Scientifique
Hydrogen Bonding and Dimerization
The study of ureidopyrimidinones, which share structural motifs with the queried compound, highlights their strong dimerization capabilities via quadruple hydrogen bonding. This property is significant in the solid state and in solution, demonstrating potential applications in creating supramolecular assemblies. The dimerization contributes to the understanding of molecular interactions that could be useful in materials science and nanotechnology for developing new materials with tailored properties (Beijer et al., 1998).
Inhibition of Tyrosine Kinase Activity
Research on derivatives structurally related to the compound of interest has identified their role as inhibitors of specific receptor tyrosine kinases. For instance, certain urea derivatives have been found to significantly inhibit the FGF-1 receptor tyrosine kinase, showing potential as therapeutic agents in diseases where this kinase plays a pivotal role, such as in certain cancers (Batley et al., 1997).
Association with Hydrogen Bonding Counterparts
N-(Pyridin-2-yl),N'-substituted ureas, sharing a common functional group with the queried compound, have been studied for their association with counterparts capable of double and triple hydrogen bonding. This research provides insights into the substituent effects on complexation, crucial for designing molecules with desired binding affinities, which could be applied in drug design and molecular recognition processes (Ośmiałowski et al., 2013).
Antipsoriatic Drug Development
The optimization of similar compounds for inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) has led to the discovery of potent inhibitors with significant antipsoriatic effects in animal models. This research suggests the potential of these compounds in developing new treatments for psoriasis, indicating the therapeutic applications of the compound's structural framework (Li et al., 2016).
Supramolecular Chemistry and Material Science
The ureidopyrimidinone group, related to the chemical structure of interest, serves as a building block for supramolecular chemistry. Its ability to form strong hydrogen bonds can be exploited in designing molecular recognition systems, self-assembling materials, and nanotechnology applications, highlighting the versatility of this chemical motif in scientific research (Bigi et al., 2000).
Propriétés
IUPAC Name |
1-(4-tert-butylphenyl)-3-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-13-17(18(25)24-12-6-5-7-16(24)21-13)23-19(26)22-15-10-8-14(9-11-15)20(2,3)4/h5-12H,1-4H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOHWQQTZSTKGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)NC3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
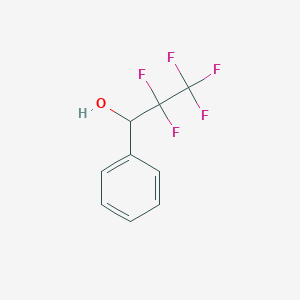
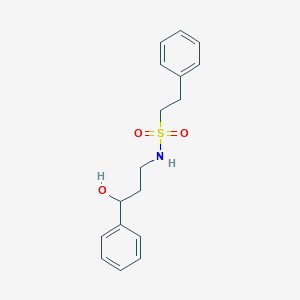
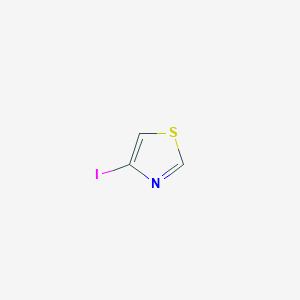
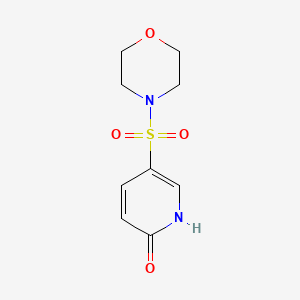
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzofuran-2-carboxamide](/img/structure/B2948399.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2948400.png)

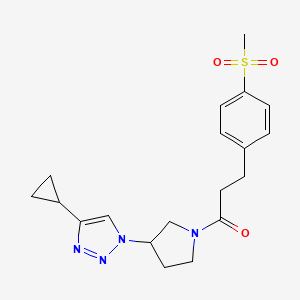
![4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2948406.png)

![1-[(3-chlorophenyl)methyl]-4-cyclopropyl-1H-1,2,3-triazole](/img/structure/B2948410.png)
![2-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol](/img/structure/B2948411.png)


